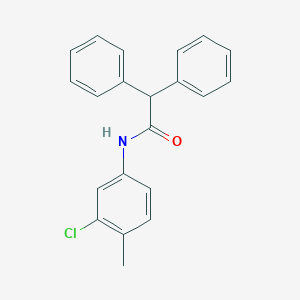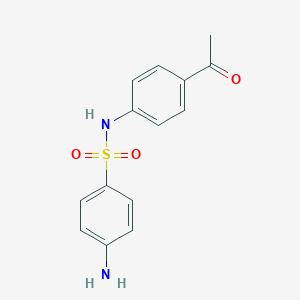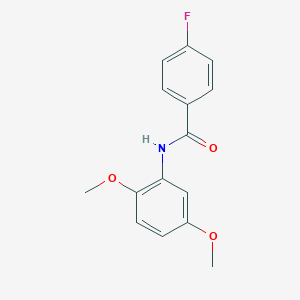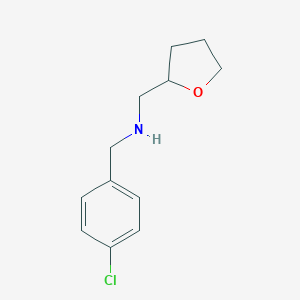
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has been used as a hole transport material in OLEDs and as an electron acceptor in OPVs due to its high charge mobility and good solubility in organic solvents.
This compound has also been studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. This compound has been shown to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in cell wall synthesis and energy metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of fungi and bacteria, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in various biochemical pathways. In vivo studies have shown that this compound can reduce the growth of tumors in mice and exhibit antifungal and antibacterial activities.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which requires proper handling and safety precautions.
将来の方向性
There are several future directions for the research of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide. One direction is the development of new organic electronic devices using this compound as a hole transport material or electron acceptor. Another direction is the development of new antimicrobial agents and anticancer agents based on the structure of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can be achieved through different methods, including the reaction of 3-chloro-4-methylaniline with benzophenone in the presence of a base catalyst. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with aniline in the presence of a base catalyst. These methods have been optimized to produce high yields of this compound with high purity.
特性
| 70298-74-7 | |
分子式 |
C21H18ClNO |
分子量 |
335.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H18ClNO/c1-15-12-13-18(14-19(15)22)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24) |
InChIキー |
HLUIPDHOSRVUCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
| 70298-74-7 | |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)


![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)







